2-[(2,2,2-Trifluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline
Description
2-[(2,2,2-Trifluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline is a fluorinated aromatic amine featuring a trifluoromethyl group at the 5-position and a 2,2,2-trifluoroethylsulfanyl group at the 2-position of the aniline ring. The trifluoromethyl and trifluoroethyl groups are electron-withdrawing, significantly influencing the compound’s physicochemical properties, such as lipophilicity, solubility, and metabolic stability . Such fluorinated derivatives are of interest in pharmaceuticals and agrochemicals due to their enhanced bioavailability and resistance to enzymatic degradation .
Properties
IUPAC Name |
2-(2,2,2-trifluoroethylsulfanyl)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6NS/c10-8(11,12)4-17-7-2-1-5(3-6(7)16)9(13,14)15/h1-3H,4,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOKEFOPBRRXKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)SCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of aniline with 2,2,2-trifluoroethyl trifluoromethanesulfonate under specific conditions to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2,2,2-Trifluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring.
Scientific Research Applications
2-[(2,2,2-Trifluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(2,2,2-Trifluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl and trifluoroethyl groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing Effects : The trifluoromethyl group at position 5 enhances electrophilicity and metabolic stability across all analogs .
Solubility Trends: Compounds with polar substituents (e.g., sulfonyl in ) exhibit higher solubility in organic solvents compared to non-polar derivatives. The target compound’s high fluorine content likely reduces aqueous solubility .
Synthetic Utility : Sulfanyl (thioether) groups (e.g., ) are less oxidized than sulfones (e.g., ), making them more reactive in coupling reactions.
Fluorine-Specific Impacts
- Bioavailability : Fluorine’s electronegativity reduces the basicity of the aniline amine, enhancing membrane permeability .
- Conformational Effects : The trifluoroethylsulfanyl group may restrict rotational freedom, favoring specific binding conformations in target proteins .
- Metabolic Resistance : Fluorine substituents mitigate oxidative metabolism, extending half-life in biological systems .
Research Findings and Data
- Fluorination Efficiency : The introduction of trifluoromethyl groups via methods like halogen exchange (e.g., using SF₄ or Ruppert-Prakash reagents) is critical for scalable synthesis .
- Synthetic Challenges : Sulfanyl groups require protection during oxidation steps, as seen in the synthesis of sulfonamides ().
- Thermal Stability : Fluorinated anilines generally exhibit higher melting points (e.g., 247–248°C for 5-trifluoromethyl-2,4-disulfamylaniline in ).
Biological Activity
The compound 2-[(2,2,2-Trifluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline is a member of the aniline family, characterized by the presence of trifluoroethyl and trifluoromethyl groups, which are known to enhance biological activity. This article explores its biological activity, focusing on antibacterial and anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₇F₆NS
- Molecular Weight : 275.21 g/mol
- CAS Number : 1094403-82-3
The structural features of this compound include:
- A trifluoroethyl group, which increases lipophilicity and may enhance membrane permeability.
- A trifluoromethyl group, known for its ability to modulate electronic properties and increase binding affinity to biological targets.
Antibacterial Properties
Research has indicated that compounds containing trifluoromethyl and sulfonyl groups exhibit significant antibacterial activity. A study evaluating various derivatives found that compounds with these substituents demonstrated minimum inhibitory concentrations (MICs) against common bacterial strains:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | TBD | E. coli |
| Compound 7 | 4.88 | B. mycoides |
| Compound 8 | TBD | C. albicans |
The presence of the trifluoroethyl group is hypothesized to enhance the interaction with bacterial cell membranes, potentially leading to increased efficacy against resistant strains .
Anticancer Activity
The anticancer potential of this compound has been evaluated against several human cancer cell lines. In a comparative study, various derivatives were tested for their inhibitory concentration (IC₅₀) values:
| Compound | IC₅₀ (μM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | A549 |
| Compound 7 | 44.4 | PACA2 |
| Compound 8 | 22.4 | HCT116 |
Notably, the compound exhibited down-regulation of key oncogenes such as EGFR and KRAS, indicating a mechanism that may involve modulation of signaling pathways critical for cancer cell proliferation .
The biological activity of this compound is thought to be influenced by its structural characteristics:
- The trifluoromethyl group enhances lipophilicity and binding interactions with target proteins.
- The sulfanyl moiety may facilitate interactions with thiol-containing proteins or enzymes involved in cellular signaling pathways.
Molecular docking studies have suggested promising interactions with bacterial enoyl reductase and human SOS1, indicating potential targets for therapeutic intervention .
Study on Antimicrobial Resistance
In a recent investigation into antimicrobial resistance, derivatives similar to this compound were synthesized under mild conditions. The study highlighted their effectiveness against resistant strains of bacteria like Staphylococcus aureus, showcasing the potential application in treating infections where conventional antibiotics fail .
Cancer Cell Line Research
A comprehensive analysis involving multiple cancer cell lines demonstrated that compounds with similar structural features had superior anticancer properties compared to standard chemotherapeutics like Doxorubicin. The findings support further exploration into the development of novel therapeutic agents based on this scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
